1,3-dimethyl-7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzimidazole moiety attached to a purine core. The presence of these two heterocyclic structures imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzimidazole derivative with a purine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1,3-dimethyl-7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-7-[3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)propyl]-3,7-dihydro-1H-purine-2,6-dione
- 1,3-dimethyl-7-[3-(2-oxo-2,3-dihydro-1H-pyrimidin-1-yl)propyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 1,3-dimethyl-7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-3,7-dihydro-1H-purine-2,6-dione lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both benzimidazole and purine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C17H18N6O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]purine-2,6-dione |
InChI |
InChI=1S/C17H18N6O3/c1-20-14-13(15(24)21(2)17(20)26)22(10-18-14)8-5-9-23-12-7-4-3-6-11(12)19-16(23)25/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,19,25) |
InChI Key |
SLTBFIPAQKOZGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.